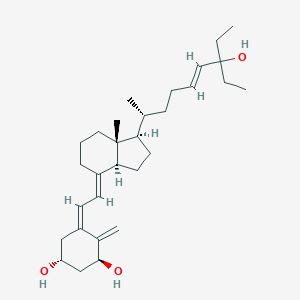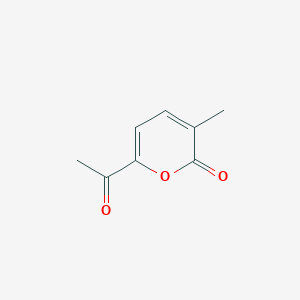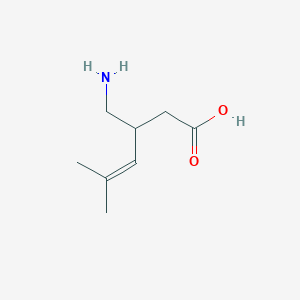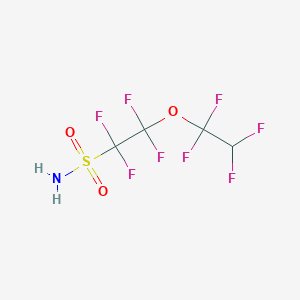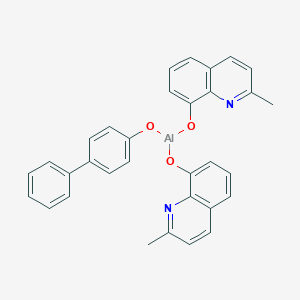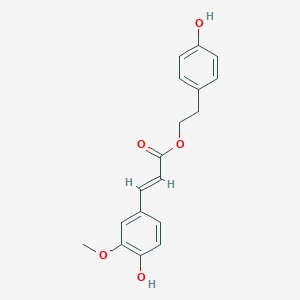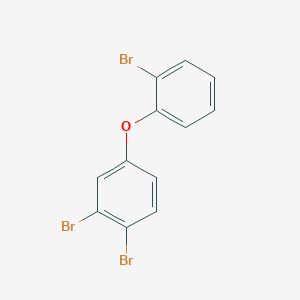
Oxiranecarboxaldehyde, 3-(1-hydroxyhexyl)-, (2-alpha,3-alpha(R*))-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxiranecarboxaldehyde, 3-(1-hydroxyhexyl)-, (2-alpha,3-alpha(R*))-, commonly known as epoxy ketone, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. Epoxy ketone belongs to the class of organic compounds known as ketones and is widely used in the field of chemistry and biochemistry.
Mecanismo De Acción
The mechanism of action of epoxy ketone involves the covalent modification of the active site of target enzymes. This modification leads to the inhibition of enzyme activity and subsequent disruption of cellular processes that are dependent on the target enzyme.
Biochemical and Physiological Effects
Epoxy ketone has been shown to have significant biochemical and physiological effects in various experimental systems. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, and to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Epoxy ketone has also been shown to have anti-inflammatory effects, as it can inhibit the activity of certain enzymes that are involved in the inflammatory response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Epoxy ketone has several advantages for use in laboratory experiments. It is stable under a wide range of conditions and can be easily synthesized using simple chemical reactions. However, epoxy ketone can be toxic to cells at high concentrations, and its use in vivo may be limited due to potential toxicity concerns.
Direcciones Futuras
There are several potential future directions for research on epoxy ketone. One area of interest is the development of more potent and selective proteasome inhibitors based on the structure of epoxy ketone. Another area of interest is the investigation of the potential use of epoxy ketone in the treatment of inflammatory diseases, such as rheumatoid arthritis. Additionally, further studies are needed to investigate the potential toxicity of epoxy ketone in vivo and to determine its potential for clinical use.
Conclusion
Epoxy ketone is a unique chemical compound with significant potential for use in scientific research. Its ability to inhibit the activity of certain enzymes makes it a valuable tool for the identification and characterization of proteasome inhibitors and the development of cancer therapies. Further research is needed to fully understand the potential applications of epoxy ketone and to determine its potential for clinical use.
Métodos De Síntesis
Epoxy ketone can be synthesized through several methods, including the reaction of 3-bromohex-1-ene with ethyl oxalate in the presence of a palladium catalyst. Another method involves the reaction of 3-chlorohex-1-ene with ethyl oxalate in the presence of a base such as potassium carbonate.
Aplicaciones Científicas De Investigación
Epoxy ketone has been extensively studied for its potential applications in scientific research. It has been used as a tool for the identification and characterization of proteasome inhibitors, which are essential for the regulation of protein degradation in cells. Epoxy ketone has also been used as a tool for the development of cancer therapies, as it can inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation.
Propiedades
Número CAS |
152375-23-0 |
|---|---|
Nombre del producto |
Oxiranecarboxaldehyde, 3-(1-hydroxyhexyl)-, (2-alpha,3-alpha(R*))- |
Fórmula molecular |
C9H16O3 |
Peso molecular |
172.22 g/mol |
Nombre IUPAC |
(2R,3R)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde |
InChI |
InChI=1S/C9H16O3/c1-2-3-4-5-7(11)9-8(6-10)12-9/h6-9,11H,2-5H2,1H3/t7-,8+,9-/m1/s1 |
Clave InChI |
RWEZZEBPLLEJBN-HRDYMLBCSA-N |
SMILES isomérico |
CCCCC[C@H]([C@@H]1[C@@H](O1)C=O)O |
SMILES |
CCCCCC(C1C(O1)C=O)O |
SMILES canónico |
CCCCCC(C1C(O1)C=O)O |
Otros números CAS |
152375-23-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(NE)-N-[(1-oxidopyridin-1-ium-3-yl)methylidene]hydroxylamine](/img/structure/B134557.png)
